molecular formula C16H10N2 B14229556 2,2'-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine CAS No. 823226-87-5

2,2'-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine

Cat. No.: B14229556
CAS No.: 823226-87-5
M. Wt: 230.26 g/mol
InChI Key: LZWZFDBHUPCQIM-UHFFFAOYSA-N
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Description

2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine is an organic compound characterized by the presence of two pyridine rings connected by a hex-3-ene-1,5-diyne linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine typically involves the coupling of pyridine derivatives with hex-3-ene-1,5-diyne. One common method is the palladium-catalyzed cross-coupling reaction, where a palladium catalyst facilitates the formation of the carbon-carbon bond between the pyridine and the diyne . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Mechanism of Action

The mechanism by which 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function . Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dipyridine is unique due to the combination of its diyne linker and pyridine rings, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and the formation of stable complexes with metal ions, making it valuable in various research applications .

Properties

CAS No.

823226-87-5

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(6-pyridin-2-ylhex-3-en-1,5-diynyl)pyridine

InChI

InChI=1S/C16H10N2/c1(3-9-15-11-5-7-13-17-15)2-4-10-16-12-6-8-14-18-16/h1-2,5-8,11-14H

InChI Key

LZWZFDBHUPCQIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC=CC#CC2=CC=CC=N2

Origin of Product

United States

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